![molecular formula C19H18ClF3N2O2 B6475796 3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640976-15-2](/img/structure/B6475796.png)
3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
“3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine” is a chemical compound with the molecular formula C6H3ClF3N . It is a substituted pyridine, which is a type of six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .
Molecular Structure Analysis
The molecular structure of “3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine” includes a pyridine ring, which is a six-membered heterocyclic scaffold . The compound also contains a trifluoromethyl group attached to the pyridine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine” include a molecular weight of 181.54 g/mol . The compound has a topological polar surface area of 12.9 Ų and contains 11 heavy atoms .
Scientific Research Applications
Suzuki–Miyaura Coupling
3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming processes. Key features include:
Drug Potency Enhancement
A derivative of this compound, with a trifluoromethyl group attached to a tertiary stereogenic center, has shown improved drug potency. By lowering the pKa of the cyclic carbamate through hydrogen bonding interactions with proteins, it enhances reverse transcriptase enzyme inhibition .
Synthesis of Salicylanilide Derivatives
4-(Trifluoromethyl)benzoic acid: , a precursor to our compound, is used in the synthesis of salicylanilide derivatives. These derivatives find applications in various fields, including pharmaceuticals and agrochemicals .
Imidazole Synthon
The compound contributes to the development of new drugs due to its imidazole moiety. Imidazole-containing compounds have therapeutic potential and are essential in medicinal chemistry .
Future Directions
The future directions for “3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine” and similar compounds could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds valuable in various fields .
properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-16-11-24-8-5-17(16)27-12-13-6-9-25(10-7-13)18(26)14-1-3-15(4-2-14)19(21,22)23/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKGJTOEFVYNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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